7-ethoxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
7-ethoxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with ethoxy groups under specific conditions. One common method includes the reaction of indole-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
7-ethoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-ethoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Indole-2-one: A parent compound with similar structural features but without the ethoxy group.
Oxindole: Another related compound with a similar bicyclic structure.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activities.
Uniqueness
7-ethoxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications .
Properties
CAS No. |
1260861-22-0 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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